![molecular formula C26H28N4O6S B2354205 Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate CAS No. 896706-07-3](/img/structure/B2354205.png)

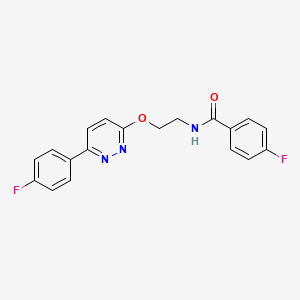

Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a hybrid molecule that combines the chemical fragments of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide . It is part of a library of 27 new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides .

Synthesis Analysis

The synthesis of this compound was part of a study that aimed to create potential new hybrid anticonvulsant agents . Unfortunately, the specific synthesis process for this compound is not detailed in the search results.Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a 4-phenylpiperazin-1-yl group, a propyl group with a 3-oxo substituent, and a 7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl group with an 8-oxo substituent .Scientific Research Applications

Chemical Synthesis and Characterization

This compound has been involved in studies focusing on the synthesis and characterization of various heterocyclic systems. For instance, research has explored the reaction of related compounds with different reagents to form new chemical entities with potential applications in various fields, including medicinal chemistry and materials science (Bonanomi & Palazzo, 1977).

The compound's structure has been used as a precursor for synthesizing a range of novel quinazolinone derivatives, which have been characterized using techniques like NMR, IR, and mass spectroscopy. Such studies contribute to the understanding of molecular structures and properties (Youssef et al., 2011).

Biological Activity and Applications

Several studies have investigated the biological activity of compounds derived from this chemical structure. These include assessments of antibacterial, antifungal, and antiviral properties, which can lead to the development of new pharmaceutical agents (El-Shenawy, 2017).

Research has also been conducted on the potential cytotoxic activity of these compounds against various cancer cell lines. This is significant for the development of novel chemotherapeutic agents (Nguyen et al., 2019).

Synthesis of New Chemical Entities

- The compound has been utilized as a starting material in the synthesis of new chemical entities. This includes the creation of novel heterocyclic compounds that have potential applications in various fields of chemistry and pharmacology (Havaldar & Patil, 2008).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been shown to affect a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as indole derivatives, have been studied extensively .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have a variety of effects at the molecular and cellular level . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of similar compounds .

properties

IUPAC Name |

ethyl 2-[[8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O6S/c1-2-34-24(32)16-37-26-27-20-15-22-21(35-17-36-22)14-19(20)25(33)30(26)9-8-23(31)29-12-10-28(11-13-29)18-6-4-3-5-7-18/h3-7,14-15H,2,8-13,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRRNVHEZINSSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCC(=O)N4CCN(CC4)C5=CC=CC=C5)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)

![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)

![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)

![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)